2-iodoterephthalic Acid

説明

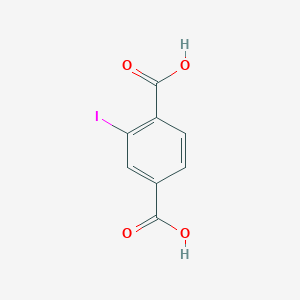

2-Iodoterephthalic acid is a derivative of terephthalic acid where an iodine atom is substituted at the 2-position of the aromatic ring. It is an important intermediate in the synthesis of various compounds, including polymers and medical intermediates. The presence of the iodine atom significantly alters the chemical and physical properties of the compound compared to its non-halogenated counterpart.

Synthesis Analysis

The synthesis of derivatives of terephthalic acid, such as 2-phenylthioterephthalic acid, involves the reaction of thiophenol with dimethyl-2-nitroterephthalate followed by further polymerization steps . Another derivative, 5-amino-2,4,6-triiodoisophthalic acid, is synthesized from isophthalic acid through a multi-step process involving nitration, reduction, and iodination, with the overall yield being reported at 51.6% . These methods demonstrate the versatility of terephthalic acid derivatives in chemical synthesis and their potential for modification through various chemical reactions.

Molecular Structure Analysis

The molecular structure of 2-iodoterephthalic acid derivatives can be complex, as seen in the reaction products of cobalt(II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline, which result in the formation of a metal-organic framework (MOF) with a microporous structure . The precise arrangement of atoms within these compounds is crucial for their properties and potential applications, such as in the creation of nitrogen-doped carbon nanomaterials through thermolysis .

Chemical Reactions Analysis

2-Iodoterephthalic acid and its derivatives participate in a variety of chemical reactions. For instance, the reaction with cobalt(II) acetate and 1,10-phenanthroline in DMF leads to the formation of two distinct products, one being a hexakis complex and the other a MOF with potential applications in adsorption and catalysis . The iodination of terephthalic acid is another key reaction, which is a step in the synthesis of complex iodinated compounds such as N,N'-bismethyl-N,N'-bis-(2,3,4,5,6-pentahydroxyhexyl)-2,3,5,6-tetraiodoterephthalamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodoterephthalic acid derivatives are influenced by the presence of the iodine atom and the overall molecular structure. For example, the MOF derived from 2-iodoterephthalic acid exhibits a large surface area and permanent porosity, which are important characteristics for materials used in adsorption processes . The thermal properties of these compounds are also noteworthy, with some polyesters derived from related diacids showing high glass-transition temperatures and melting points, as well as the ability to form a nematic melt phase .

科学的研究の応用

Application 1: Solubility Studies in Ionic Liquids

- Methods of Application : The study involved testing the solubility of terephthalic acid in various ionic liquids, such as 1-ethyl-3-methylimidazolium diethylphosphate, 1-butyl-3-methylimidazolium acetate, and dialkylimidazolium chlorides .

- Results or Outcomes : The study found that terephthalic acid is soluble in these ionic liquids up to four times higher than in DMSO . This could potentially make the industrial production of terephthalic acid more efficient and environmentally friendly.

Application 2: Interaction with Cobalt (II) Acetate

- Summary of the Application : The interaction of cobalt (II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline (phen) in N,N-dimethylformamide (DMF) was studied . The reaction leads to the formation of two products: hexakis (N,N-dimethylformamide-κO)cobalt (II) bis (iodide) (compound 1) and MOF [Co (TP) (phen)·2DMF·2H2O] (compound 2), where TP is terephthalate dianion .

- Methods of Application : The study involved the interaction of cobalt (II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline (phen) in N,N-dimethylformamide (DMF) .

- Results or Outcomes : The reaction leads to the formation of two products: hexakis (N,N-dimethylformamide-κO)cobalt (II) bis (iodide) (compound 1) and MOF [Co (TP) (phen)·2DMF·2H2O] (compound 2), where TP is terephthalate dianion .

Application 3: Improved Functionalization of Oleic Acid-Coated Iron Oxide

- Summary of the Application : Superparamagnetic iron oxide nanoparticles can provide multiple benefits for biomedical applications in aqueous environments such as magnetic separation or magnetic resonance imaging. To increase the colloidal stability and allow subsequent reactions, the introduction of hydrophilic functional groups onto the particles’ surface is essential .

- Methods of Application : During this process, the original coating is replaced with a new coating that includes hydrophilic functional groups .

- Results or Outcomes : This process improves the stability of the nanoparticles in aqueous environments, which can be beneficial for various biomedical applications .

Application 4: Carbon Dioxide (CO2) Analysis & Monitoring

- Summary of the Application : Carbon capture, utilization, and storage (CCUS) is a promising solution with the potential to significantly reduce carbon dioxide (CO2) emissions. FTIR technology, utilized in the Thermo Scientific™ MAX-iR™ FTIR gas analyzers, can monitor and guard against hazardous levels of acid gases in CO2 heading to and from geological storage, protecting valuable CO2 pipeline infrastructure .

- Methods of Application : The FTIR technology is used to monitor and guard against hazardous levels of acid gases in CO2 .

- Results or Outcomes : This monitoring can help protect valuable CO2 pipeline infrastructure and contribute to the reduction of CO2 emissions .

Safety And Hazards

特性

IUPAC Name |

2-iodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKKRPROWYBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395526 | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodoterephthalic Acid | |

CAS RN |

1829-22-7 | |

| Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)